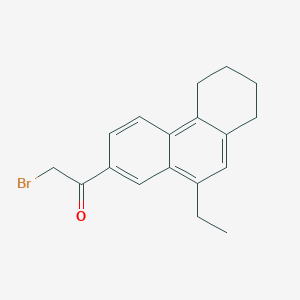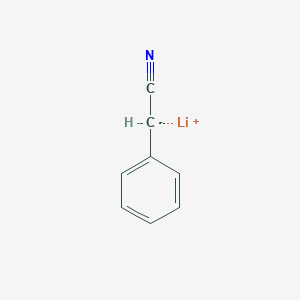
Lithium, (cyanophenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (cyanophenylmethyl)- is a compound that belongs to the class of organolithium reagents. These compounds are characterized by the presence of a carbon-lithium bond, which imparts unique reactivity and properties. Organolithium reagents are widely used in organic synthesis due to their strong nucleophilicity and basicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lithium, (cyanophenylmethyl)- typically involves the reaction of cyanophenylmethyl chloride with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of Lithium, (cyanophenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of lithium and the need for an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (cyanophenylmethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the highly polar nature of the carbon-lithium bond, this compound acts as a strong nucleophile, readily adding to electrophilic centers such as carbonyl groups.
Deprotonation: It can act as a strong base, deprotonating weak acids to form new carbon-lithium bonds.
Substitution: It can participate in substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, (cyanophenylmethyl)- include carbonyl compounds, alkyl halides, and proton sources. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether, under inert atmospheres to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving Lithium, (cyanophenylmethyl)- depend on the specific reaction type. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while deprotonation of a weak acid would yield a new organolithium compound .
Wissenschaftliche Forschungsanwendungen
Lithium, (cyanophenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: It can be used to modify biomolecules through nucleophilic addition or substitution reactions.
Medicine: Research into its potential use in drug synthesis and modification is ongoing.
Industry: It is used in the production of polymers and other materials through its role in anionic polymerization
Wirkmechanismus
The mechanism of action of Lithium, (cyanophenylmethyl)- involves its strong nucleophilicity and basicity. The carbon-lithium bond is highly polar, making the carbon atom a strong nucleophile that can attack electrophilic centers. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds. The lithium ion can also stabilize negative charges, facilitating reactions that involve carbanions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyllithium: Another organolithium reagent with similar reactivity but different alkyl group.
Methyllithium: Similar in reactivity but with a methyl group instead of a cyanophenylmethyl group.
Phenyllithium: Contains a phenyl group instead of a cyanophenylmethyl group
Uniqueness
Lithium, (cyanophenylmethyl)- is unique due to the presence of the cyanophenylmethyl group, which imparts different electronic and steric properties compared to other organolithium reagents. This can influence the selectivity and outcome of reactions, making it a valuable reagent in specific synthetic applications .
Eigenschaften
CAS-Nummer |
6393-50-6 |
|---|---|
Molekularformel |
C8H6LiN |
Molekulargewicht |
123.1 g/mol |
IUPAC-Name |
lithium;2-phenylacetonitrile |
InChI |
InChI=1S/C8H6N.Li/c9-7-6-8-4-2-1-3-5-8;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
SOIITMWYFLHDPF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[CH-]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


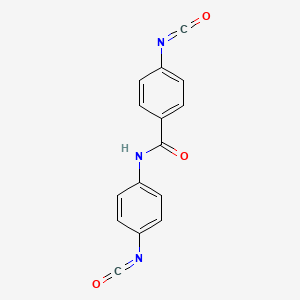
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
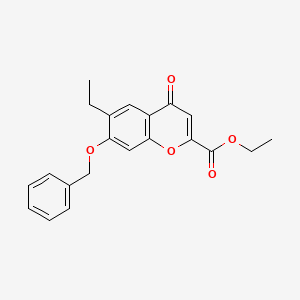
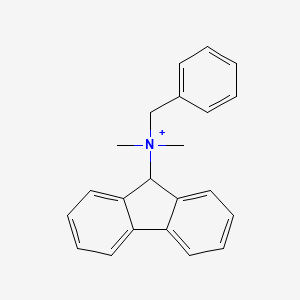
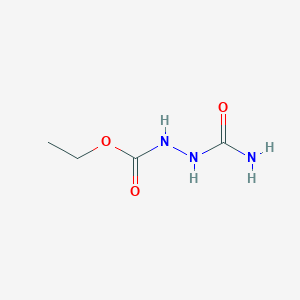
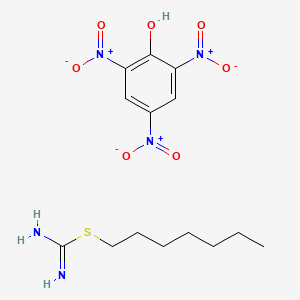
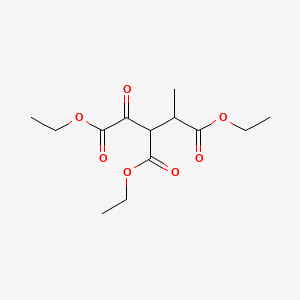
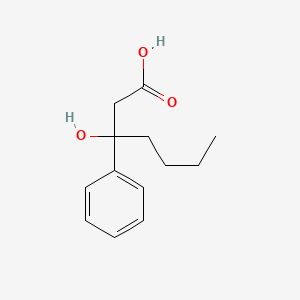
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

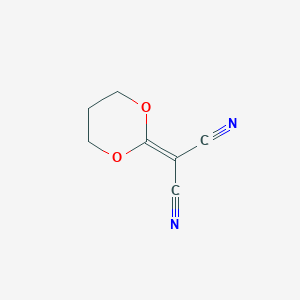
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
